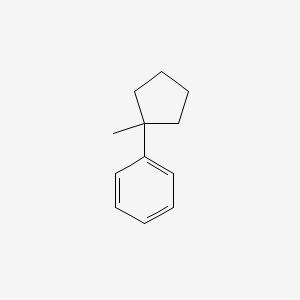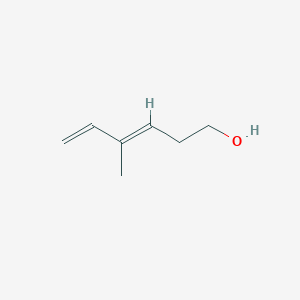
(3E)-4-methyl-3,5-hexadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4-methyl-3,5-hexadien-1-ol is an organic compound with the molecular formula C7H12O It is a type of unsaturated alcohol, characterized by the presence of a double bond in the E-configuration (trans) at the third position and a hydroxyl group (-OH) at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-methyl-3,5-hexadien-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-methyl-2-buten-1-ol with a suitable Grignard reagent, followed by hydrolysis, can yield this compound. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes. One such method includes the catalytic hydrogenation of 4-methyl-3,5-hexadien-1-al using a palladium catalyst. This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-methyl-3,5-hexadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products
Oxidation: 4-methyl-3,5-hexadien-1-al.
Reduction: 4-methyl-3,5-hexanol.
Substitution: 4-methyl-3,5-hexadien-1-chloride.
Scientific Research Applications
(3E)-4-methyl-3,5-hexadien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of (3E)-4-methyl-3,5-hexadien-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by affecting membrane integrity and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(3E)-4-methyl-3,5-hexadien-1-al: An aldehyde derivative with similar structural features.
4-methyl-3,5-hexanol: A saturated alcohol with a similar carbon skeleton.
(3E)-4-methyl-3,5-hexadien-1-chloride: A halogenated derivative.
Uniqueness
(3E)-4-methyl-3,5-hexadien-1-ol is unique due to its specific double bond configuration and hydroxyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
3673-58-3 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(3E)-4-methylhexa-3,5-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3,5,8H,1,4,6H2,2H3/b7-5+ |
InChI Key |
NNGVLPJYESSKNP-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\CCO)/C=C |
Canonical SMILES |
CC(=CCCO)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)
![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
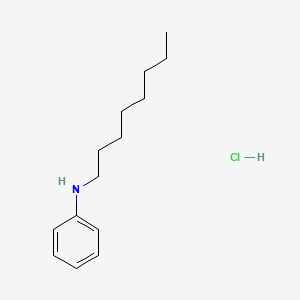
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
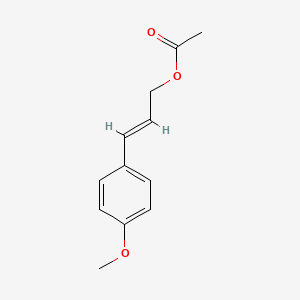
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
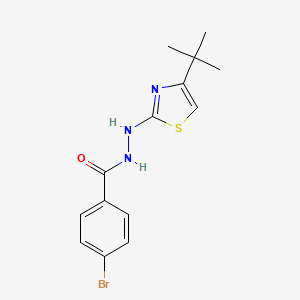
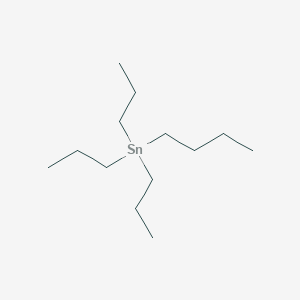
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)
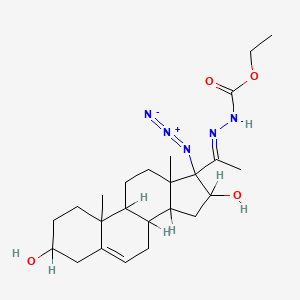
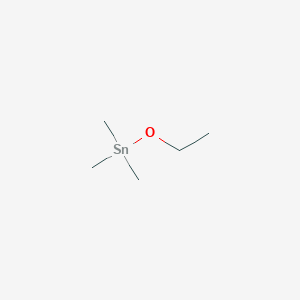
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)
